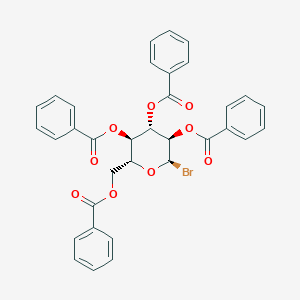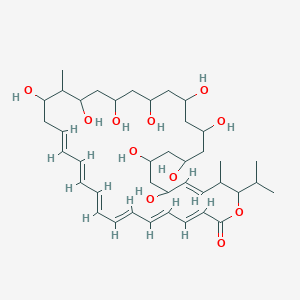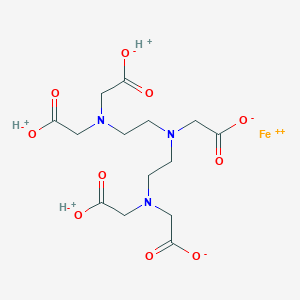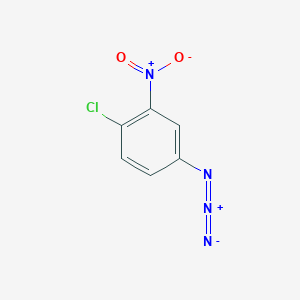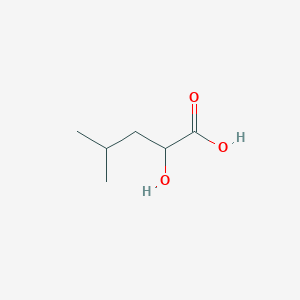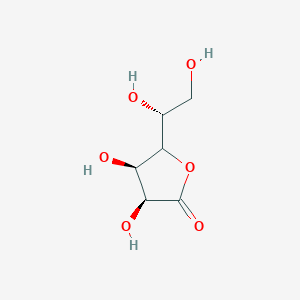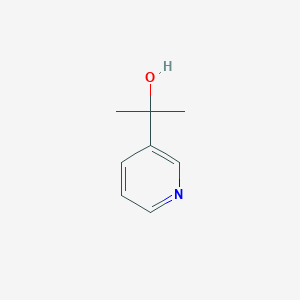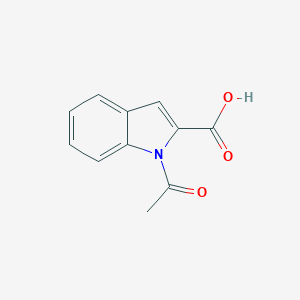![molecular formula C11H25N6OP B085467 2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine CAS No. 1028-08-6](/img/structure/B85467.png)
2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as BDPPTA and is a member of the triazole family of compounds. BDPPTA has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive candidate for various research applications. In
Mécanisme D'action
The mechanism of action of BDPPTA is not fully understood, but it is believed to involve the interaction of the compound with cellular membranes and proteins. BDPPTA has been found to exhibit a high affinity for phospholipid membranes, which may contribute to its ability to penetrate cellular membranes.
Effets Biochimiques Et Physiologiques
BDPPTA has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that BDPPTA can induce apoptosis in cancer cells and inhibit cell proliferation. BDPPTA has also been found to exhibit antibacterial and antifungal properties. In vivo studies have shown that BDPPTA can reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BDPPTA in lab experiments is its strong fluorescence properties, which make it an effective tool for imaging biological structures and processes. BDPPTA is also relatively easy to synthesize and has been found to exhibit good stability in various experimental conditions. One of the limitations of using BDPPTA is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving BDPPTA. One area of interest is the development of BDPPTA-based drug delivery systems for targeted cancer therapy. BDPPTA may also have potential applications in the development of new antibacterial and antifungal agents. Further studies are needed to fully understand the mechanism of action of BDPPTA and its potential applications in various fields of scientific research.
Méthodes De Synthèse
BDPPTA can be synthesized using a variety of methods, including the reaction of bis(dimethylamino)chlorophosphine with 5-pentyl-1,2,4-triazole-3-thiol, followed by oxidation of the resulting product with hydrogen peroxide. Another synthesis method involves the reaction of bis(dimethylamino)chlorophosphine with 5-pentyl-1,2,4-triazole-3-amine, followed by oxidation with hydrogen peroxide. These synthesis methods have been found to produce high yields of BDPPTA with good purity.
Applications De Recherche Scientifique
BDPPTA has been extensively studied for its potential applications in scientific research. One of the primary research applications of BDPPTA is in the field of bioimaging. BDPPTA has been found to exhibit strong fluorescence properties, making it an effective tool for imaging biological structures and processes. BDPPTA has also been studied for its potential applications in drug delivery systems and as a catalyst in organic reactions.
Propriétés
Numéro CAS |
1028-08-6 |
|---|---|
Nom du produit |
2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine |
Formule moléculaire |
C11H25N6OP |
Poids moléculaire |
288.33 g/mol |
Nom IUPAC |
2-[bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H25N6OP/c1-6-7-8-9-10-13-11(12)17(14-10)19(18,15(2)3)16(4)5/h6-9H2,1-5H3,(H2,12,13,14) |
Clé InChI |
RTXNQHSBJUKLGY-UHFFFAOYSA-N |
SMILES |
CCCCCC1=NN(C(=N1)N)P(=O)(N(C)C)N(C)C |
SMILES canonique |
CCCCCC1=NN(C(=N1)N)P(=O)(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)
